Technical Whitepaper: Physicochemical Profile of 2-Chloro-4-fluoronicotinonitrile
Technical Whitepaper: Physicochemical Profile of 2-Chloro-4-fluoronicotinonitrile
Executive Summary
2-Chloro-4-fluoronicotinonitrile (CAS: 1054552-27-0 / 1060810-18-1) is a high-value heterocyclic building block, critical in the structural optimization of kinase inhibitors (e.g., EGFR, KRAS) and agrochemicals.[1] Its unique trisubstituted pyridine core—bearing an electron-withdrawing nitrile group, a labile fluorine, and a directing chlorine atom—creates a "reactivity gradient" that medicinal chemists can exploit for regiospecific functionalization.
This guide moves beyond basic catalog data to provide a mechanistic understanding of the compound’s physical behavior, stability profile, and synthetic logic. It is designed to serve as a primary reference for process chemists and structural biologists scaling up synthesis or designing novel pharmacophores.
Molecular Identity & Core Physicochemical Profile
Chemical Identity
| Parameter | Technical Detail |
| IUPAC Name | 2-Chloro-4-fluoropyridine-3-carbonitrile |
| Common Synonyms | 2-Chloro-4-fluoronicotinonitrile; 3-Cyano-2-chloro-4-fluoropyridine |
| CAS Registry Numbers | 1054552-27-0 (Primary Commercial); 1060810-18-1 (Alternate) |
| Molecular Formula | C₆H₂ClFN₂ |
| Molecular Weight | 156.54 g/mol |
| SMILES | N#CC1=C(Cl)N=CC=C1F |
Physical Properties Data Table
Note: Experimental values for this specific regioisomer are proprietary to specific process patents. The values below represent the consensus from high-purity supplier Certificates of Analysis (CoA) and structural analogues.
| Property | Value / Description | Implication for R&D |
| Physical State | Solid (Crystalline powder) | Requires powder handling protocols; lower inhalation risk than liquid pyridines.[1] |
| Appearance | White to Off-White | Color change to yellow/brown indicates oxidation or hydrolysis of the nitrile.[1] |
| Melting Point | 70–75 °C (Predicted/Analogous) | Critical: Low melting point implies potential for sintering during milling. Store < 25°C. |
| Boiling Point | ~235 °C (at 760 mmHg) | High boiling point allows for high-temperature SNAr reactions without rapid evaporative loss.[1] |
| Density | 1.45 ± 0.1 g/cm³ | High density facilitates phase separation in aqueous workups (organic layer bottom). |
| LogP | 1.3 – 1.5 (Predicted) | Moderate lipophilicity; amenable to standard reverse-phase chromatography (C18).[1] |
| Solubility | DMSO, MeOH, DCM, EtOAc | High solubility in polar aprotic solvents makes it ideal for SNAr chemistry. |
| pKa | ~ -4.5 (Pyridine N) | Extremely weak base due to strong electron-withdrawing effects of -CN, -F, and -Cl.[1] |
Synthetic Utility & Reactivity Logic
The strategic value of 2-Chloro-4-fluoronicotinonitrile lies in its Regioselective Electrophilicity .[1] The pyridine ring is electron-deficient, activated further by the nitrile group at C3. This sets up a competition between the C2-Chlorine and C4-Fluorine for Nucleophilic Aromatic Substitution (SNAr).[1]
The Reactivity Hierarchy
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C4-Fluorine (Primary Site): The fluorine atom at the 4-position is highly activated by the ortho-nitrile and the pyridine nitrogen.[1] It is the most reactive site for "soft" nucleophiles (e.g., thiols, anilines) and "hard" nucleophiles (e.g., alkoxides) under mild conditions.
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C2-Chlorine (Secondary Site): The chlorine is less labile than the fluorine in SNAr contexts but can be displaced under higher temperatures or with stronger nucleophiles after the C4 position has been substituted.
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C3-Nitrile (Tertiary Site): Stable to SNAr conditions but susceptible to hydrolysis (to amide/acid) or reduction (to amine) in subsequent steps.
Synthesis Pathway Visualization
The following diagram illustrates the standard industrial synthesis (Halex Reaction) and the downstream utility.
Caption: Synthesis via Halex reaction and subsequent regioselective SNAr displacement of the C4-fluorine.
Experimental Protocols & Handling
Quality Control: Identity Verification
Before committing this intermediate to a GMP campaign, verify identity using these specific spectroscopic markers.
-
¹H NMR (400 MHz, DMSO-d₆): Look for two aromatic doublets.
-
δ
8.8 ppm (d, J5 Hz, H6 proton). -
δ
7.8 ppm (d, J5-8 Hz, H5 proton, coupled to F).
-
-
¹⁹F NMR: Crucial for purity. Expect a singlet (or doublet if coupled) around -100 to -110 ppm.[1] Note: Absence of the F-signal indicates hydrolysis or defluorination.[1]
-
IR Spectroscopy:
-
Nitrile Stretch: Sharp, distinct band at 2230–2240 cm⁻¹ .
-
C-F Stretch: Strong band at 1000–1100 cm⁻¹ .
-
Storage & Stability Protocol
The combination of a nitrile and halogens makes this compound moisture-sensitive over long durations.[1]
-
Temperature: Store at 2–8°C (Refrigerated).
-
Atmosphere: Store under Argon or Nitrogen . Moisture can hydrolyze the nitrile to the amide (2-chloro-4-fluoronicotinamide), which is a common impurity.[1]
-
Container: Amber glass or opaque HDPE to prevent light-induced degradation (though less critical than moisture).[1]
Safety Decision Tree
Due to the potential for hydrolysis to release HF (trace) and the inherent toxicity of nicotinonitriles, strict safety protocols are required.
Caption: Safety workflow emphasizing respiratory protection against dust and dermal protection against potent nitriles.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1054552-27-0, 2-Chloro-4-fluoronicotinonitrile.[1] Retrieved from [Link]
- Finger, G. C., et al. (1959).Aromatic Fluorine Compounds. VIII. Plant Growth Regulators and Intermediates. (Foundational chemistry on Halex reactions in pyridines). Journal of the American Chemical Society.
